molecular formula C16H16ClN3O3 B2982494 N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine CAS No. 945492-10-4

N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine

Cat. No.: B2982494
CAS No.: 945492-10-4
M. Wt: 333.77
InChI Key: FNCOSULZIIHAIG-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)-alpha-asparagine” is a complex organic molecule. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The molecule also contains a chlorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a chlorine atom attached .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the chlorophenyl group. Pyridine derivatives can be synthesized using various methods, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and others . The chlorophenyl group could potentially be introduced through a halogenation reaction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyridine derivatives are known to participate in a wide range of reactions, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Pyridine derivatives, for example, are known to have a wide range of physical and chemical properties .

Scientific Research Applications

Pyrolysis of α-Amino Acids

The formation of polycyclic aromatic compounds (PACs) and nitrogen-containing polycyclic aromatic compounds (N-PACs) from the pyrolysis of α-amino acids, including asparagine, has been studied. The research investigated different decomposition pathways such as decarboxylation and deammoniation leading to various PACs under different pyrolysis conditions (Sharma, Chan, Seeman, & Hajaligol, 2003).

Chlorination/Chloramination of Organic Nitrogen Compounds

A study on the formation of trichloronitromethane (TCNM) and dichloroacetonitrile (DCAN) during chlorination and chloramination of organic nitrogen compounds, including asparagine, highlights the chemical behavior of these compounds under treatment processes, potentially affecting water quality (Yang, Shen, Guo, Peng, & Liang, 2012).

Synthesis of Nitromethylene Heterocycles

The synthesis of 3-(6-chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran via novel approaches using alpha-nitro ketone intermediates demonstrates innovative chemical synthesis methods. These compounds serve as probes for studying nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Enzyme Inhibition for Anti-Inflammatory Compounds

Research on N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors for developing anti-inflammatory agents identified compounds interacting with Asparagine residue flanking the catalytic pocket, blocking substrate entrance. This highlights the role of specific amino acids in drug design and enzyme inhibition (Li, Yang, Chen, Zhu, Huang, Zheng, Qiu, & Fu, 2012).

Phototherapy and Chemical Properties

A study on the photo-induced oxidation of complexes related to pyridin-2-ylmethyl)-alpha-asparagine derivatives elucidates their behavior under UV or visible irradiation, offering insights into their potential applications in phototherapy and materials science (Draksharapu, Li, Roelfes, & Browne, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for causing harm to the environment. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. For example, it could be investigated for use in the development of new drugs or materials. Additionally, studies could be conducted to better understand its mechanism of action and potential effects on the body .

Properties

IUPAC Name

4-(4-chloroanilino)-4-oxo-3-(pyridin-3-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-12-3-5-13(6-4-12)20-16(23)14(8-15(21)22)19-10-11-2-1-7-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCOSULZIIHAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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